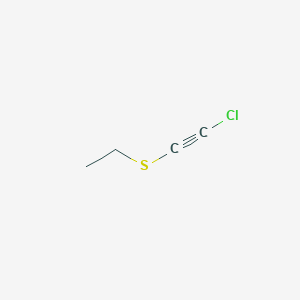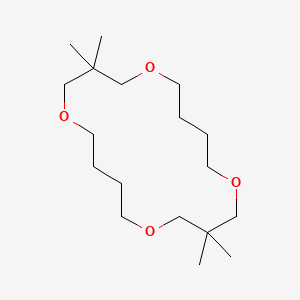![molecular formula C9H15NS B14365772 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene CAS No. 92748-34-0](/img/structure/B14365772.png)
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene typically involves multi-step reactions. One common method is the condensation of a suitable ketone with a thiol and an amine under basic conditions. This reaction can be carried out in a one-pot process, which simplifies the procedure and improves yield . The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process. The compartmentalization of reaction steps using polydimethylsiloxane thimbles has been shown to be effective in merging incompatible reaction conditions, thus improving overall yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.4]nonane hydrochloride: This compound shares a similar spiro structure but differs in its functional groups and overall reactivity.
2,2-Diethyl-1-thia-4-azaspiro[4.4]non-3-ene:
Uniqueness
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
92748-34-0 |
|---|---|
Formule moléculaire |
C9H15NS |
Poids moléculaire |
169.29 g/mol |
Nom IUPAC |
2,2-dimethyl-1-thia-4-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H15NS/c1-8(2)7-10-9(11-8)5-3-4-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
GBXXVIASCMFJMC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=NC2(S1)CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


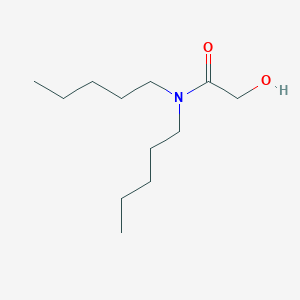
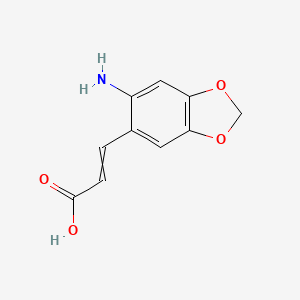
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
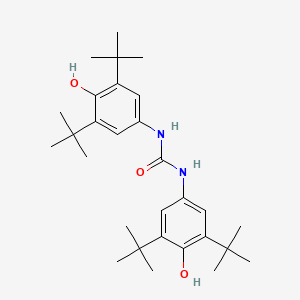
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
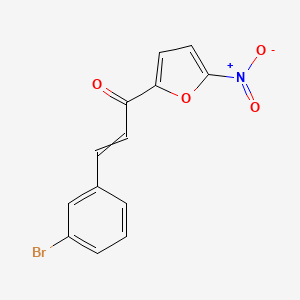
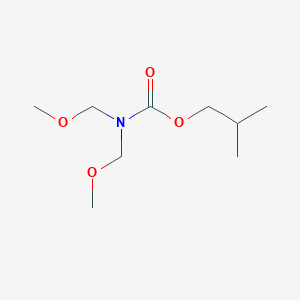
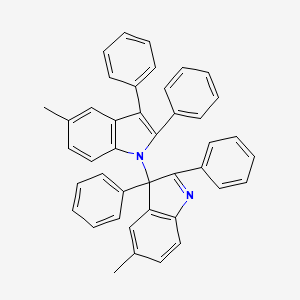
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
